molecular formula C18H14ClFN2O2 B6515610 ethyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate CAS No. 950277-44-8

ethyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate

Cat. No. B6515610
CAS RN: 950277-44-8
M. Wt: 344.8 g/mol
InChI Key: SDDLKZOAUMZWSN-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate is a derivative of quinoline . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

The synthesis of quinoline derivatives is a common approach used in drug discovery, resulting in improved therapeutic effects . Protodeboronation of pinacol boronic esters is a method used in the synthesis of such compounds . This method allows for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of this compound can exist in four relatively stable conformations .


Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The negative potential region in the molecule is usually related to the lone pair of electronegative atoms, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .


Physical And Chemical Properties Analysis

The physical properties of similar compounds have been reported. For example, ethyl 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate was reported as a white solid with a melting point of 170–172 ℃ .

Scientific Research Applications

Ethyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate has been studied for its potential use in the development of novel therapeutic agents for the treatment of various diseases. Specifically, this compound has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal activities. Additionally, this compound has been studied for its potential use in the treatment of cancer, as well as for its potential use in the development of novel drugs for the treatment of neurodegenerative diseases, such as Alzheimer’s disease.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate is not yet fully understood. However, it is believed that this compound exerts its effects by binding to specific receptors on the surface of cells, which results in the activation of a signaling cascade that leads to the modulation of various physiological processes. Additionally, this compound has been found to inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. In vitro studies have demonstrated that this compound is capable of inhibiting the activity of enzymes involved in the synthesis of pro-inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, this compound has been found to possess anti-bacterial, anti-fungal, and anti-inflammatory activities. In vivo studies have demonstrated that this compound is capable of reducing inflammation in animal models of arthritis, as well as in animal models of colitis.

Advantages and Limitations for Lab Experiments

The main advantage of using ethyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate in laboratory experiments is its ability to inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, this compound has been found to possess anti-bacterial, anti-fungal, and anti-inflammatory activities. However, the use of this compound in laboratory experiments is limited by its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

The potential applications of ethyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate are numerous and include the development of novel therapeutic agents for the treatment of various diseases. Additionally, this compound may be used in the development of novel drugs for the treatment of neurodegenerative diseases, such as Alzheimer’s disease. Additionally, this compound may be used in the development of novel anti-inflammatory drugs, as well as in the development of novel anti-bacterial and anti-fungal drugs. Finally, this compound may be used in the development of novel drugs for the treatment of cancer.

Synthesis Methods

Ethyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate can be synthesized by the reaction of ethyl 6-chloro-4-methoxyquinoline-2-carboxylate (ECMQ) with 3-fluorophenyl isothiocyanate (FITC). In this reaction, ECMQ is first converted to its corresponding thiocyanate salt by reaction with sodium thiocyanate. The thiocyanate salt is then reacted with FITC to form the desired product, this compound. The reaction is carried out in the presence of a base, such as potassium carbonate, and in the presence of a solvent, such as ethanol or isopropanol.

properties

IUPAC Name

ethyl 6-chloro-4-(3-fluoroanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O2/c1-2-24-18(23)17-10-16(21-13-5-3-4-12(20)9-13)14-8-11(19)6-7-15(14)22-17/h3-10H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDLKZOAUMZWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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